molecular formula C15H23N3O2 B12441795 Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na

Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-na

Cat. No.: B12441795
M. Wt: 277.36 g/mol
InChI Key: KMJNQCBAOCWTQF-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate: is a chemical compound with the molecular formula C15H23N3O2. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions . Major products formed from these reactions include various substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications. The uniqueness of tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate lies in its specific substitution pattern and the resulting properties .

Biological Activity

Tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine (also referred to as tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate) is a compound belonging to the naphthyridine class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Molecular Characteristics:

  • Molecular Formula: C15H23N3O2
  • Molecular Weight: 277.36 g/mol
  • IUPAC Name: tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate
  • Canonical SMILES: CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C

The biological activity of tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to significant biological effects such as antimicrobial and anticancer activities. The compound's structure allows it to participate in various chemical reactions including oxidation and substitution, enhancing its versatility in biological applications .

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 8,8-dimethyl-3-amino-7,8-dihydro-1,6-naphthyridine exhibit notable antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth: Compounds with a similar naphthyridine structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell division processes by targeting proteins like FtsZ .
CompoundActivityTarget
Tert-butyl 3-amino derivativesAntibacterialFtsZ protein
Other naphthyridine derivativesAntiviralViral replication mechanisms

Anticancer Activity

The compound has also been explored for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle regulation. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with tumor growth .

Case Studies

  • Antiviral Properties:
    A study investigated the antiviral activity of naphthyridine derivatives against rotavirus and adenovirus strains. The results indicated that certain modifications in the structure could enhance antiviral efficacy significantly .
  • Antibacterial Efficacy:
    In another study focusing on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli, compounds were tested for their minimum inhibitory concentrations (MIC). The findings demonstrated that derivatives with specific substitutions exhibited greater potency compared to standard antibiotics .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-amino-8,8-dimethyl-5,7-dihydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-10-6-11(16)7-17-12(10)15(4,5)9-18/h6-7H,8-9,16H2,1-5H3

InChI Key

KMJNQCBAOCWTQF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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